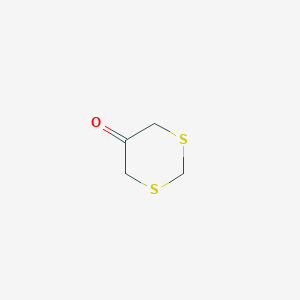

1,3-Dithian-5-one

Description

Contextualization within S-Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. When one or more of these heteroatoms is sulfur, the compounds are known as sulfur-containing heterocycles or S-heterocycles. These compounds are noted for their diverse applications, from pharmaceuticals to materials science.

1,3-Dithian-5-one is a six-membered S-heterocycle. Its structure consists of a cyclohexane-like ring where the carbon atoms at positions 1 and 3 are replaced by sulfur atoms, and the carbon at position 5 bears a ketone functional group. This arrangement imparts specific chemical properties that are harnessed in organic synthesis.

Table 1: Properties of 1,3-Dithian-5-one

| Property | Value |

|---|---|

| IUPAC Name | 1,3-dithian-5-one sigmaaldrich.com |

| CAS Number | 64211-37-6 sigmaaldrich.com |

| Molecular Formula | C₄H₆OS₂ sigmaaldrich.com |

| Molecular Weight | 134.22 g/mol |

| Melting Point | 103-105 °C sigmaaldrich.com |

Fundamental Significance as a Masked Carbonyl Synthon and Synthetic Equivalent

The most significant role of the 1,3-dithiane (B146892) framework in organic synthesis is its ability to function as a masked acyl anion, a concept central to the strategy of "umpolung" or polarity inversion. organic-chemistry.org Normally, a carbonyl carbon is electrophilic (possesses a partial positive charge) and reacts with nucleophiles. The conversion of a carbonyl compound into a dithiane derivative allows for the temporary reversal of this polarity. organic-chemistry.org

While the classic Corey-Seebach reaction involves the C-2 position, the principles of using dithianes as masked synthons are a cornerstone of modern synthesis. 1,3-Dithian-5-one itself can be used as a building block, with its ketone functionality and the dithiane ring participating in various synthetic transformations. For instance, derivatives like 2,2-dimethyl-1,3-dithian-5-one undergo aldol (B89426) condensation reactions to form bisarylmethylidenes, demonstrating the reactivity of the positions adjacent to the ketone.

Table 2: Umpolung Reactivity of Lithiated 1,3-Dithiane with Various Electrophiles

| Electrophile Class | Example Electrophile | Product after Hydrolysis |

|---|---|---|

| Alkyl Halides | Benzyl bromide | α-Alkyl-ketone jk-sci.com |

| Epoxides | Phenyl-epoxyethane | α-Hydroxy-ketone jk-sci.com |

| Carbonyl Compounds | Cyclohexanone | α-Hydroxy-ketone jk-sci.com |

Historical Development and Evolution of 1,3-Dithian-5-one Chemistry

Initially, the focus was on the deprotonation of the C-2 position of 1,3-dithianes derived from aldehydes. nih.gov Over the decades, the scope and application of dithiane chemistry have expanded dramatically. researchgate.net Since the late 1970s, dithiane-based strategies have been prominently featured in the total synthesis of complex natural products, serving as linchpins to unite advanced molecular fragments. researchgate.netacs.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2-Diketone |

| 1,3-Dithian-5-one |

| 1,3-Dithiane |

| 2,2-Dimethyl-1,3-dithian-5-one |

| Aldehyde |

| Benzyl bromide |

| n-Butyllithium |

| Carbonyl |

| Cyclohexanone |

| Ester |

| Ketone |

| Mercury(II) salt |

| Phenyl-epoxyethane |

| α-Alkyl-ketone |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithian-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS2/c5-4-1-6-3-7-2-4/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQMKWMHOAWQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CSCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560584 | |

| Record name | 1,3-Dithian-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64211-37-6 | |

| Record name | 1,3-Dithian-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dithian 5 One and Its Architecturally Diverse Derivatives

Primary Synthetic Routes to the 1,3-Dithian-5-one Core Structure

The fundamental structure of 1,3-dithian-5-one can be synthesized through several established routes. One common method involves the reaction of a suitable three-carbon precursor bearing electrophilic centers with a sulfur nucleophile. For instance, the Dieckmann condensation of acyclic diesters followed by a decarboxylation step has been reported as a pathway to six-membered ring heterocycles like 1,3-dithian-5-one. tandfonline.com Another approach involves the ring expansion of smaller sulfur-containing rings via carbene insertion. tandfonline.com

A prevalent method for creating the more general 1,3-dithiane (B146892) structure involves the acid-catalyzed reaction of a carbonyl compound with 1,3-propanedithiol (B87085). scribd.comorgsyn.org For the specific synthesis of 1,3-dithian-5-one, a precursor containing a ketone or a masked ketone functionality at the 5-position would be required.

Advanced Strategies for 1,3-Dithian-5-one Derivatization

The reactivity of the 1,3-dithian-5-one scaffold allows for a wide range of derivatization strategies, enabling the introduction of diverse substituents and functional groups. These modifications can be broadly categorized into functionalization at the carbonyl position (C-5) and substituent introduction at the methylene (B1212753) positions (C-2, C-4, and C-6).

Functionalization at the Carbonyl Position (C-5)

The carbonyl group at the C-5 position is a key site for synthetic transformations, allowing for the introduction of new carbon-carbon bonds and the construction of more complex molecular frameworks.

A significant derivatization at the C-5 position involves the synthesis of bis(arylmethylidene) compounds, which are valuable precursors for various heterocyclic systems. A highly efficient one-pot procedure has been developed for the synthesis of bis(arylmethylidenes) of 2,2-dimethyl-1,3-dithian-5-one. tandfonline.comresearchgate.netresearchgate.net This method utilizes a double aldol (B89426) condensation reaction between 2,2-dimethyl-1,3-dithian-5-one and various aromatic aldehydes. researchgate.netresearchgate.net The reaction is effectively catalyzed by a mixture of diethylamine (B46881), sodium dodecyl sulfate (B86663) (SDS), and a zirconium salt in an aqueous medium at 50°C. tandfonline.comresearchgate.netresearchgate.net A notable advantage of this protocol is that the products often precipitate directly from the reaction mixture, simplifying purification and avoiding the need for chromatographic separation. researchgate.netresearchgate.net

This methodology has been successfully applied to a range of aromatic aldehydes, affording the corresponding bis(arylmethylidene) derivatives in good to excellent yields. researchgate.netresearchgate.net The reaction conditions are mild, and the use of water as a solvent aligns with the principles of green chemistry. researchgate.netresearchgate.net

Table 1: Synthesis of Bis(arylmethylidene) Derivatives of 2,2-Dimethyl-1,3-dithian-5-one researchgate.netresearchgate.net

| Aromatic Aldehyde | Catalyst System | Reaction Time | Yield (%) |

| Benzaldehyde | Et₂NH, SDS, Zirconium salt | 2 h | High |

| 4-Chlorobenzaldehyde | Et₂NH, SDS, Zirconium salt | 2 h | High |

| 4-Methoxybenzaldehyde | Et₂NH, SDS, Zirconium salt | 2 h | High |

| 4-Nitrobenzaldehyde | Et₂NH, SDS, Zirconium salt | 2 h | High |

Another powerful strategy for functionalizing the dithiane ring system involves the generation of β-keto 1,3-dithianes. These compounds serve as masked 1,3-dicarbonyl systems and are valuable intermediates in the synthesis of functionalized oxygen-containing heterocycles. organic-chemistry.orgorganic-chemistry.orgacs.org

One approach involves the double conjugate addition of dithiols, such as 1,3-propanedithiol, to propargylic ketones, esters, and aldehydes. organic-chemistry.orgorganic-chemistry.orgacs.org This reaction proceeds in excellent yields and provides a direct route to the β-keto 1,3-dithiane scaffold. organic-chemistry.orgorganic-chemistry.org

More recently, a metal-catalyst-free oxidative coupling method has been developed for the difunctionalization of alkynes to afford β-ketodithianes. organic-chemistry.orgresearchgate.netresearchgate.net This reaction proceeds via a radical coupling pathway, leading to the controlled formation of a new C-C and a C-O bond with high regioselectivity and in very good yields. organic-chemistry.orgresearchgate.net

Substituent Introduction at the Methylene Positions (C-2, C-4, C-6)

The methylene positions of the 1,3-dithiane ring, particularly the C-2 position, are amenable to deprotonation to form a stabilized carbanion, which can then be functionalized through reaction with various electrophiles.

The acidity of the protons at the C-2 position of the 1,3-dithiane ring (pKa ≈ 32) allows for their removal by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. askiitians.comslideshare.net This carbanion, stabilized by the two adjacent sulfur atoms, is a key intermediate in the Corey-Seebach reaction. wikipedia.org

This dithiane anion can be readily alkylated by reacting it with primary alkyl halides or tosylates in an SN2 reaction. askiitians.comslideshare.netlibretexts.org This reaction forms a new carbon-carbon bond at the C-2 position, introducing an alkyl substituent. This methodology is a cornerstone of dithiane chemistry, providing a versatile route to a wide array of 2-substituted 1,3-dithianes. askiitians.comslideshare.netuib.no The resulting thioacetal or thioketal can then be hydrolyzed to unmask a carbonyl group, providing a powerful method for the synthesis of aldehydes and ketones. askiitians.comwikipedia.org For instance, a low-yield (13%) alkylation of a β-hydroxy dithiane with methyl iodide in the presence of n-BuLi has been reported. uib.no

Table 2: Alkylation of 1,3-Dithiane Anions askiitians.comslideshare.netlibretexts.orguib.no

| 1,3-Dithiane Derivative | Base | Electrophile | Product |

| 1,3-Dithiane | n-Butyllithium | Primary Alkyl Halide | 2-Alkyl-1,3-dithiane |

| 1,3-Dithiane | n-Butyllithium | Primary Alkyl Tosylate | 2-Alkyl-1,3-dithiane |

| β-Hydroxy dithiane | n-Butyllithium | Methyl Iodide | 2-Methyl-β-hydroxy dithiane |

Synthesis of β-Hydroxy 1,3-Dithiane Derivatives

The synthesis of β-hydroxy 1,3-dithiane derivatives is a valuable transformation in organic chemistry, as the products serve as masked β-hydroxy carbonyl compounds. A primary route to these structures involves the nucleophilic addition of a 2-lithio-1,3-dithiane anion to an appropriate electrophile. scribd.com This lithiated dithiane, often generated by treating 1,3-dithiane with a strong base like n-butyllithium (n-BuLi), acts as a masked acyl anion. organic-chemistry.org

The reaction of this anion with epoxides results in a ring-opening addition to furnish β-hydroxy carbonyl compounds in good yield after deprotection. scribd.com Similarly, the addition of 2-lithio-1,3-dithiane to aldehydes and ketones produces tetrahedral carbonyl addition compounds, which upon hydrolysis yield α-hydroxy carbonyl compounds (a subset of β-hydroxy dithianes where the hydroxyl group is on the newly formed side chain). scribd.com

A specific, novel four-step synthesis for a β-hydroxy dithiane, namely 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol, has been developed starting from the readily available and inexpensive ethyl 2,2-diethoxyacetate. uib.no An alternative pathway to the same target molecule utilizes the versatile synthon 3,3,4,4-tetraethoxybut-1-yne (B1448148) (TEB). uib.no This synthesis involves the deprotection of the ketal moiety in TEB to afford the corresponding ketone, which then serves as a precursor in the formation of the β-hydroxy dithiane. uib.no

| Starting Material(s) | Reagents | Product | Yield | Reference |

| 1,3-Dithiane, Epoxide | 1. n-BuLi 2. H₂O (workup) | β-Hydroxy 1,3-dithiane derivative | Good | scribd.com |

| 1,3-Dithiane, Aldehyde/Ketone | 1. n-BuLi 2. H₂O (workup) | β-Hydroxy 1,3-dithiane derivative | Good | scribd.com |

| Ethyl 2,2-diethoxyacetate | Four-step synthesis | 3-(1,3-dithian-2-yl)-1,1-diethoxypropan-2-ol | - | uib.no |

| 3,3,4,4-tetraethoxybut-1-yne (TEB) | Dowex 50W, moist acetone | 1,1-diethoxybut-3-yn-2-one ("TEB-ketone") | 91% | uib.no |

Oxidation States of the Sulfur Heterocycle: Synthesis of Sulfoxides and Sulfones

The sulfur atoms within the 1,3-dithiane ring can be oxidized to various states, primarily yielding sulfoxides (S=O) and sulfones (O=S=O). The controlled oxidation of 1,3-dithiane and its derivatives is crucial for creating chiral synthons and modifying the chemical properties of the heterocycle. rsc.org The oxidation can be limited to the monosulfoxide or disulfoxide level, or it can proceed further to sulfones, including sulfoxide-sulfones and tetraoxides. rsc.orgnih.gov A variety of oxidizing agents have been employed for these transformations, including meta-chloroperoxybenzoic acid (MCPBA), sodium periodate (B1199274) (NaIO₄), ozone (O₃), and potassium permanganate. rsc.orgresearchgate.net The choice of oxidant and reaction conditions significantly influences the stereochemical outcome and the extent of oxidation. rsc.org

Stereoselective Oxidation Pathways (e.g., using MCPBA, NaIO₄, O₃)

The stereoselective oxidation of 1,3-dithianes is of significant interest as it can generate chiral sulfoxides. The oxidation of the two sulfur atoms can lead to cis and trans diastereoisomers of the corresponding 1,3-disulfoxide.

m-Chloroperoxybenzoic acid (MCPBA): Oxidation of unsubstituted 1,3-dithiane with MCPBA in diethyl ether has been found to be a favorable method for producing the trans-1,3-dithiane 1,3-dioxide. rsc.orgrsc.orgresearchgate.net However, in some reports, MCPBA oxidation of 1,3-dithiane was noted to produce the cis-dioxide. rsc.org For 5,5-disubstituted 1,3-dithianes, MCPBA oxidation tends to yield mainly the cis-dioxides. rsc.org When 5-tert-butyl-2-(4′-iodophenyl)-2-methyl-1,3-dithiane was treated with one equivalent of MCPBA, all four possible diastereomers of the mono-sulfoxide were observed. nih.gov

Sodium Periodate (NaIO₄): Sodium periodate is another effective reagent for the oxidation of 1,3-dithianes. In a methanol-water solvent system, NaIO₄ provides favorable conditions for obtaining the trans-1,3-dithiane 1,3-dioxide from unsubstituted 1,3-dithiane. rsc.orgrsc.orgresearchgate.net Oxidation of 2-substituted 1,3-dithianes (with methyl, phenyl, or tert-butyl groups) with NaIO₄ at low temperatures exclusively yielded the trans-1-sulfoxides. rsc.orgresearchgate.net It was noted that when using NaIO₄, higher ratios of trans:cis sulfoxides were often accompanied by greater amounts of the sulfone-sulfoxide, suggesting the cis diastereoisomer oxidizes more rapidly than the trans isomer. rsc.org

Ozone (O₃): Ozone is considered a small, highly electrophilic oxidant. rsc.org For 5,5-disubstituted 1,3-dithianes, ozone was found to be the best oxidant for maximizing the yield of the desired trans-dioxides. rsc.orgrsc.orgresearchgate.net This is attributed to its ability to overcome steric hindrance and attack the more nucleophilic axial lone pair of electrons on the sulfur atom, leading to the trans product. rsc.org

Summary of Stereoselective Oxidation of 1,3-Dithiane Analogues

| Substrate | Oxidant | Major Product | Reference |

| 1,3-Dithiane | MCPBA in Et₂O | trans-1,3-Dithiane 1,3-dioxide | rsc.orgrsc.org |

| 1,3-Dithiane | NaIO₄ in MeOH/H₂O | trans-1,3-Dithiane 1,3-dioxide | rsc.orgrsc.org |

| 2-Substituted 1,3-dithianes | NaIO₄ at low temp. | trans-1-Sulfoxides | rsc.orgresearchgate.net |

| 5,5-Disubstituted 1,3-dithianes | O₃ | trans-1,3-Dithiane 1,3-dioxides | rsc.orgrsc.orgresearchgate.net |

| 5,5-Disubstituted 1,3-dithianes | MCPBA | cis-1,3-Dithiane 1,3-dioxides | rsc.org |

Equilibration Studies of Diastereoisomeric Sulfoxides

To rationalize the stereochemical outcomes of oxidation reactions, it is essential to determine the thermodynamic stability of the resulting diastereoisomers. Equilibration studies have been conducted on the cis and trans diastereoisomers of 1,3-dithiane 1,3-dioxide. rsc.orgrsc.orgresearchgate.net These studies, which utilized dinitrogen tetroxide (N₂O₄), demonstrated that the trans-1,3-dithiane 1,3-dioxide is thermodynamically more stable than the cis-1,3-dithiane 1,3-dioxide. rsc.orgrsc.orgresearchgate.netlookchem.com This greater stability of the trans isomer provides a rationale for why oxidation conditions that allow for thermodynamic control favor its formation. rsc.org The relative stability is also consistent with the measured pKa values and melting points of the two compounds. rsc.orgresearchgate.net

Green Chemistry Approaches in 1,3-Dithian-5-one Synthesis

In line with the principles of green chemistry, which aim to develop more environmentally benign chemical processes, new methods for the synthesis of 1,3-dithianes have been explored. researchgate.netresearchgate.net These approaches focus on reducing waste, avoiding hazardous solvents, and utilizing recyclable catalysts.

One such method involves the thioacetalization of carbonyl compounds with 1,3-propanedithiol under solvent-free conditions. researchgate.net This procedure employs a catalytic amount of tungstate (B81510) sulfuric acid (TSA), a novel, efficient, and environmentally friendly solid acid catalyst. researchgate.net The benefits of this method include excellent yields, short reaction times, a simple work-up procedure, and the recyclability of the catalyst. researchgate.net

Another green approach utilizes microwave irradiation as an energy source to promote the reaction between aldehydes or ketones and 1,3-propanedithiol in the absence of a solvent. researchgate.net This technique dramatically reduces reaction times to as little as five minutes. researchgate.net The efficiency of this solvent-free microwave-assisted reaction can be further enhanced by using a bentonitic clay as a promoter. researchgate.net

Examples of Green Synthesis of 1,3-Dithianes

| Carbonyl Compound | Method | Promoter/Catalyst | Reaction Time | Yield | Reference |

| Benzaldehyde | Solvent-free | Tungstate Sulfuric Acid | 10 min | 98% | researchgate.net |

| Cyclohexanone | Solvent-free | Tungstate Sulfuric Acid | 15 min | 95% | researchgate.net |

| Benzaldehyde | Microwave Irradiation | None | 5 min | 89% | researchgate.net |

| 4-Chlorobenzaldehyde | Microwave Irradiation | None | 5 min | 78% | researchgate.net |

Elucidation of Reactivity and Mechanistic Pathways of 1,3 Dithian 5 One

Umpolung Reactivity and Acyl Anion Equivalentsddugu.ac.indnmfaizpur.orgyoutube.com

The umpolung, or polarity inversion, of the carbonyl group is a cornerstone of 1,3-dithiane (B146892) chemistry. ddugu.ac.indnmfaizpur.orgquimicaorganica.org Normally, the carbon atom of a carbonyl group is electrophilic and reacts with nucleophiles. ddugu.ac.in By converting an aldehyde or ketone into a 1,3-dithiane, the C2 carbon atom can be deprotonated to form a carbanion, which then acts as a nucleophile, reacting with various electrophiles. ddugu.ac.inyoutube.com This masked acyl anion can then be unmasked to regenerate the carbonyl functionality, providing access to products that are not achievable through conventional synthetic routes. organic-chemistry.orgwikipedia.org

The generation of 2-lithio-1,3-dithiane carbanions is typically achieved by treating the corresponding 1,3-dithiane with a strong base, most commonly n-butyllithium (n-BuLi), in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. ddugu.ac.inorganic-chemistry.orgresearchgate.net The pKa of the C2 proton in 1,3-dithiane is approximately 31, making it sufficiently acidic to be removed by organolithium reagents. youtube.com

The stability of the resulting carbanion is attributed to the presence of the two sulfur atoms. uwindsor.ca The larger size and greater polarizability of sulfur compared to oxygen, along with the longer carbon-sulfur bond length, contribute to the stabilization of the adjacent negative charge. youtube.comorganic-chemistry.org While d-orbital participation was historically invoked, it is now understood that hyperconjugation involving the C-S σ* orbitals plays a significant role in delocalizing the negative charge. acs.org This stabilization makes 2-lithio-1,3-dithianes relatively stable and highly effective nucleophiles. youtube.com

| Factor | Contribution to Carbanion Stability |

| Polarizability of Sulfur | The diffuse valence electrons of sulfur can be easily polarized, helping to delocalize the negative charge of the adjacent carbanion. youtube.com |

| C-S Bond Length | The longer C-S bonds, compared to C-O bonds, reduce steric repulsion and allow for better orbital overlap for stabilization. organic-chemistry.org |

| Hyperconjugation | Donation of electron density from the carbanionic center into the low-lying σ* antibonding orbitals of the C-S bonds (nC → σ*S-C) is a key stabilizing interaction. acs.org |

Once generated, 2-lithio-1,3-dithiane anions are potent nucleophiles that readily participate in a wide array of carbon-carbon bond-forming reactions. wikipedia.orguwindsor.ca

The versatility of 1,3-dithiane anions is demonstrated by their reactions with a diverse range of electrophiles. ddugu.ac.inwikipedia.org

Alkyl Halides: 2-Lithio-1,3-dithianes react with primary and secondary alkyl halides, as well as allylic halides and sulfonates, via an SN2 mechanism to form 2-alkyl-1,3-dithianes. ddugu.ac.inwikipedia.org Subsequent hydrolysis yields ketones. ddugu.ac.in

Epoxides: The nucleophilic ring-opening of epoxides by 1,3-dithiane anions proceeds with good regioselectivity and stereochemical control, following the principles of SN2 reactions in basic media. ddugu.ac.inwikipedia.org This reaction provides access to β-hydroxy aldehydes and ketones after deprotection. ddugu.ac.in

Carbonyl Compounds: Addition to aldehydes and ketones results in the formation of α-hydroxy carbonyl compounds after hydrolysis of the dithiane. ddugu.ac.inwikipedia.org

Nitriles: Nucleophilic addition to nitriles, followed by hydrolysis, yields vicinal dicarbonyl compounds. ddugu.ac.in

Carbon Dioxide: Reaction with solid carbon dioxide (dry ice) leads to the formation of α-keto acids upon hydrolysis. ddugu.ac.in

Acid Chlorides: With acid chlorides, a double addition can occur, leading to the formation of a carbinol product. ddugu.ac.in

| Electrophile | Product after Reaction and Deprotection |

| Alkyl Halide (R-X) | Ketone (R-C(O)-R') |

| Epoxide | β-Hydroxy Ketone |

| Aldehyde/Ketone | α-Hydroxy Ketone |

| Nitrile (R-CN) | 1,2-Diketone |

| Carbon Dioxide (CO2) | α-Keto Acid |

| Acid Chloride (R-COCl) | Tertiary Alcohol with two acyl groups |

An interesting transformation of 1,3-dithiane anions involves their reaction with 5-(alkylsulfanyl)-1-phenyltetrazoles. researchgate.netnih.gov In this unusual reaction, the dithiane anion displaces the 1-phenyltetrazole ring from the sulfur atom, resulting in a sulfanylated dithiane. researchgate.netnih.gov This provides a method for the direct introduction of a thioether linkage at the C2 position of the dithiane ring.

1,3-Dithiane anions can also act as nucleophiles in Michael additions to α,β-unsaturated carbonyl compounds. youtube.com For instance, the organocatalytic asymmetric addition of a 2-carboxythioester-1,3-dithiane to a nitroalkene has been reported, demonstrating a stereoselective Michael addition. buchler-gmbh.com This reaction highlights the ability of dithiane anions to participate in conjugate additions, expanding their synthetic utility.

Nucleophilic Transformations of 1,3-Dithiane Anions

Mechanisms of Carbonyl Unmasking (Deprotection) from 1,3-Dithianesddugu.ac.inCurrent time information in Birmingham, GB.

The final step in a synthetic sequence involving a 1,3-dithiane is the deprotection, or unmasking, of the carbonyl group. ddugu.ac.inorganic-chemistry.org This step is crucial and can be challenging due to the high stability of the dithiane ring. organic-chemistry.org Various methods have been developed, often relying on the affinity of sulfur for soft electrophiles. thieme-connect.com

Common deprotection strategies include:

Mercuric Chloride (HgCl2): A classic method involves the use of mercuric chloride, often in the presence of a base like calcium carbonate, in aqueous organic solvents. ddugu.ac.inwikipedia.org The mercury(II) ion acts as a soft Lewis acid, coordinating to the sulfur atoms and facilitating hydrolysis. bham.ac.uk

Oxidative Cleavage: Reagents such as N-bromosuccinimide (NBS), ceric ammonium (B1175870) nitrate (B79036) (CAN), and bis(trifluoroacetoxy)iodobenzene (PIFA) can oxidatively cleave the dithiane. organic-chemistry.org

Alkylation: Alkylating agents like methyl iodide can be used to form a sulfonium (B1226848) salt, which is a better leaving group and facilitates hydrolysis. bham.ac.uk

Transacetalization: In some cases, the dithiane can be converted to a more easily hydrolyzed acetal (B89532) by reaction with an alcohol under acidic conditions. organic-chemistry.org

Photodeprotection: Irradiation in the presence of a sensitizer (B1316253) can lead to the cleavage of the dithiane. acs.orgnih.gov The mechanism often involves electron transfer from the dithiane to the excited sensitizer, followed by fragmentation of the resulting dithiane radical cation. acs.orgnih.gov

Mild, Metal-Free Methods: To avoid the use of toxic heavy metals, milder methods have been developed. One such protocol uses 30% hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system. thieme-connect.comorganic-chemistry.org Another approach employs polyphosphoric acid and acetic acid. asianpubs.org

Oxidative Cleavage Mechanisms

Oxidative cleavage is a common and effective method for the deprotection of 1,3-dithianes. These reactions typically involve an initial oxidation of one or both sulfur atoms, which weakens the C-S bonds and facilitates subsequent cleavage to yield the corresponding carbonyl compound.

Molecular oxygen and the superoxide (B77818) anion (O₂⁻) play a crucial role in specific oxidative deprotection methods, particularly in photochemically induced processes. acs.orgnih.gov Studies have shown that in certain photosensitized reactions, the deprotection of 1,3-dithianes does not proceed in a nitrogen atmosphere, indicating the essential role of oxygen. conicet.gov.ar

The proposed mechanism often involves the formation of a dithiane radical cation through single electron transfer to a photosensitizer. conicet.gov.ar While this radical cation can undergo fragmentation, its subsequent reaction with molecular oxygen or superoxide anion is key to forming the carbonyl product. conicet.gov.arresearchgate.net The superoxide anion, which can be generated through a secondary electron transfer from a sensitizer radical anion, is suggested to be the primary species driving the deprotection. nih.govconicet.gov.ar This is supported by experiments where the reaction is inhibited by superoxide traps like p-benzoquinone. conicet.gov.ar DFT computational studies further corroborate the favorability of the reaction pathway involving the superoxide radical anion over molecular oxygen or water. acs.orgnih.gov

Single electron transfer (SET) is a fundamental step in many oxidative deprotection methodologies for 1,3-dithianes. conicet.gov.ar Due to their low oxidation potential, cyclic thioethers like 1,3-dithianes readily undergo SET oxidation to form a radical cation intermediate. researchgate.net This initiation step can be achieved using various chemical oxidants or through photochemical means. conicet.gov.arresearchgate.net

Reagents such as antimony pentachloride (SbCl₅) are proposed to initiate deprotection via a SET from the dithiane. researchgate.net Similarly, metal complexes like iron(III)phenanthroline have been used for the deprotection of benzyl-substituted 1,3-dithianes through an SET mechanism. conicet.gov.arresearchgate.net

Following the initial SET, the resulting radical cation (1•+) typically fragments, often cleaving a C-S bond to form a distonic radical cation. nih.govconicet.gov.ar The subsequent steps can vary. One proposed pathway involves a second one-electron oxidation of this intermediate to a sulfonium ion, which is then susceptible to hydrolysis to release the carbonyl compound. conicet.gov.ar Another pathway involves the direct reaction of the radical cation with oxygen or superoxide, as discussed previously. conicet.gov.ar The irradiation of dithiane adducts in the presence of a photosensitizer like benzophenone (B1666685) can also induce C-C bond cleavage through a photochemically induced SET mechanism. acs.org

Several catalytic methods have been developed for the efficient and often milder deprotection of 1,3-dithianes, avoiding the need for stoichiometric amounts of harsh or toxic reagents.

Iodine: Iodine is a versatile and mild catalyst for dithiane deprotection. It can be used in combination with an oxidant like hydrogen peroxide (H₂O₂), often in an aqueous micellar system with a surfactant like sodium dodecyl sulfate (B86663) (SDS) to enhance solubility and efficiency. organic-chemistry.orgthieme-connect.comthieme-connect.com The proposed mechanism involves the oxidation of iodide (I⁻) to an electrophilic iodonium (B1229267) ion (I⁺) by the co-oxidant. researchgate.net This I⁺ species reacts with a sulfur atom of the dithiane to form an iodosulfonium salt, which acts as a labile intermediate, susceptible to hydrolytic cleavage to regenerate the carbonyl compound. researchgate.net Systems using catalytic iodine have shown tolerance for a variety of other protecting groups. thieme-connect.comresearchgate.net

IBX (o-Iodoxybenzoic acid): The hypervalent iodine reagent o-iodoxybenzoic acid (IBX) is an effective reagent for the oxidative cleavage of 1,3-dithianes. sci-hub.seorganic-chemistry.org Deprotection is typically achieved by treating the dithiane with IBX in a solvent system like aqueous DMSO. sci-hub.se This method has been shown to be effective for both benzylic and aliphatic dithianes. sci-hub.se The reaction can also be performed under supramolecular catalysis conditions using β-cyclodextrin in water, providing a greener alternative. sci-hub.seorganic-chemistry.orgorganic-chemistry.org

Silicasulfuric acid: Silicasulfuric acid (SSA) is a solid acid catalyst that can be used for dithiane deprotection, often in combination with an oxidizing agent like sodium nitrite (B80452) (NaNO₂). organic-chemistry.orgkoreascience.kr This heterogeneous system allows for easy separation of the catalyst from the reaction mixture. nih.gov The deprotection can be performed under solvent-free conditions by grinding the reagents together or in a solvent like dichloromethane (B109758). koreascience.krresearchgate.net SSA acts as a proton source, and its preparation involves the reaction of silica (B1680970) gel with chlorosulfonic acid. nih.gov

Selectfluor: The electrophilic fluorinating agent Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) provides a rapid and mild method for the cleavage of 1,3-dithianes. sci-hub.seorganic-chemistry.org The reaction is typically carried out in aqueous acetonitrile (B52724) and is often complete within minutes. sci-hub.se Selectfluor's utility is enhanced by its ability to concurrently cleave other protecting groups like p-methoxybenzylidene (PMB) and tetrahydropyranyl (THP) under the same mild conditions. sci-hub.semdpi.com

Below is a table summarizing the conditions for these catalytic deprotection methods.

| Catalyst/Reagent | Co-reagent/Conditions | Key Features | Reference |

|---|---|---|---|

| Iodine (catalytic) | 30% H₂O₂ in aqueous SDS | Mild, neutral conditions, tolerant of other protecting groups. | thieme-connect.comthieme-connect.com |

| IBX | Aqueous DMSO or β-cyclodextrin/H₂O | Effective for benzylic and aliphatic dithianes; green alternative with cyclodextrin. | sci-hub.seorganic-chemistry.org |

| Silicasulfuric Acid | NaNO₂ under solvent-free conditions or in DCM | Heterogeneous, easy catalyst removal. | organic-chemistry.orgkoreascience.krresearchgate.net |

| Selectfluor | Aqueous acetonitrile | Rapid, mild, can cleave other protecting groups simultaneously. | sci-hub.seorganic-chemistry.org |

Photochemical Deprotection Mechanisms

Photochemical methods offer an alternative strategy for the deprotection of 1,3-dithianes, often under mild conditions. These reactions are typically initiated by photoinduced electron transfer (SET) from the dithiane moiety to an excited state of a photosensitizer. researchgate.net

A well-studied system involves the use of thiapyrylium salts, such as 2,4,6-triphenylthiopyrylium, as sensitizers. acs.orgresearchgate.net Upon irradiation, the sensitizer is excited to its triplet state, which is a powerful enough oxidant to accept an electron from the dithiane, generating a dithiane radical cation. nih.govresearchgate.net This electron transfer is extremely fast. nih.gov The resulting radical cation is prone to unimolecular fragmentation, typically via C-S bond cleavage, to form a distonic radical cation. acs.orgnih.gov

Hydrolytic Deprotection Strategies

While 1,3-dithianes are generally stable under many acidic and basic conditions, their deprotection can be achieved through hydrolysis, typically under strongly acidic conditions or with the assistance of reagents that promote hydrolysis. mdpi.comasianpubs.org Traditional methods often rely on the use of toxic heavy metal salts like mercury(II) chloride, which act as soft Lewis acids with a high affinity for the soft sulfur atoms. researchgate.net This coordination weakens the C-S bonds and facilitates hydrolysis.

More modern hydrolytic strategies aim to avoid these toxic reagents. The use of strong acids like polyphosphoric acid (PPA) in combination with acetic acid has been reported for the deprotection of 1,3-dithianes and dithiolanes. asianpubs.org Additionally, solid acid catalysts such as silicasulfuric acid combined with wet silica gel provide a heterogeneous system for deacetalization, simplifying workup. nih.gov The general mechanism in acid-catalyzed hydrolysis involves protonation of one of the sulfur atoms, followed by nucleophilic attack of water and subsequent elimination steps to release the carbonyl compound.

Condensation and Olefination Reactions Involving 1,3-Dithian-5-one Scaffolds

The 1,3-dithian-5-one scaffold possesses a reactive ketone functionality flanked by two methylene (B1212753) groups (at C4 and C6), making it a suitable substrate for condensation and olefination reactions.

Double aldol (B89426) condensation reactions between 2,2-dimethyl-1,3-dithian-5-one and various aromatic aldehydes have been successfully carried out. researchgate.nettandfonline.com These reactions, often catalyzed by diethylamine (B46881) in an aqueous medium containing a surfactant and a Lewis acid like a zirconium salt, efficiently produce bis(arylmethylidene) derivatives. researchgate.nettandfonline.com The reaction proceeds via a crossed-aldol or Knoevenagel condensation pathway, where the active methylene groups of the dithianone act as the nucleophile. researchgate.net The resulting products often precipitate from the aqueous reaction medium, allowing for simple isolation. tandfonline.com

The ketone in the 1,3-dithiane ring can also, in principle, undergo olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. tcichemicals.com These reactions would convert the C5-keto group into an exocyclic double bond, providing a route to functionalized dithiane derivatives. For instance, Horner-Emmons olefination has been applied to cyclohexenone systems bearing a dithianyl substituent, demonstrating the compatibility of the dithiane group with these reaction conditions. nih.gov While specific examples focusing solely on the C5-ketone of 1,3-dithian-5-one are less common in the provided search results, the general reactivity of ketones towards these olefination reagents suggests this is a viable synthetic transformation. tcichemicals.comuib.no

Knoevenagel Condensation Pathways

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by a dehydration reaction that results in the formation of an α,β-unsaturated product. wikipedia.org In this reaction, 1,3-dithian-5-one serves as the carbonyl-containing reactant. The reaction is typically catalyzed by a weak base. wikipedia.org

The mechanism generally proceeds through three primary steps: deprotonation, nucleophilic addition, and elimination. purechemistry.org Initially, a base abstracts a proton from the active methylene compound to form a resonance-stabilized enolate ion. purechemistry.orgorientjchem.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of 1,3-dithian-5-one. purechemistry.orgorientjchem.org The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. mdpi.com

A notable application of this pathway is the synthesis of dicyanoanilines fused to a dithiane ring. rsc.orgsemanticscholar.org This reaction involves aldehydes, 1,3-dithian-5-one, two equivalents of malononitrile, and triethylamine (B128534) as a catalyst. The proposed mechanism involves two concurrent Knoevenagel condensations. One occurs between an aldehyde and malononitrile, and the other between 1,3-dithian-5-one and a second molecule of malononitrile, forming olefin intermediates. rsc.orgsemanticscholar.org These intermediates then undergo a Michael addition, followed by intramolecular cyclization and subsequent rearrangement to yield the final dicyanoaniline products. rsc.orgsemanticscholar.org

Table 1: Examples of Knoevenagel Condensation Reactions

| Reactants | Catalyst | Product Type | Ref. |

| Aldehydes, 1,3-dithian-5-one, Malononitrile | Triethylamine | Dicyanoanilines fused to a dithiane ring | rsc.orgsemanticscholar.org |

| Salicylaldehydes, Malononitrile, 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Pyridine | 5H-chromeno[2,3-b]pyridines | semanticscholar.org |

| Aldehydes, Malononitrile | Boric Acid | 2-alkylidene/arylidene derivatives | mdpi.com |

This table provides examples of Knoevenagel condensation reactions involving different starting materials and catalysts.

Aldol Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. sigmaaldrich.com It involves the reaction of an enolate ion with a carbonyl compound to produce a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to form a conjugated enone. sigmaaldrich.comquora.comtutoroot.com

In the context of 1,3-dithian-5-one, this reaction can be catalyzed by either a base or an acid. libretexts.orgrun.edu.ng In a base-catalyzed mechanism, a hydroxide (B78521) ion deprotonates the α-carbon of a carbonyl compound to form an enolate ion. quora.comtutoroot.com This enolate then attacks the carbonyl carbon of another molecule, such as 1,3-dithian-5-one, leading to an alkoxide intermediate. quora.comtutoroot.com Protonation of this intermediate yields the β-hydroxy carbonyl adduct. masterorganicchemistry.com Subsequent heating can induce dehydration, resulting in an α,β-unsaturated carbonyl compound. libretexts.orgwikipedia.org

For instance, 2,2-dimethyl-1,3-dithian-5-one undergoes a double aldol condensation with aromatic aldehydes. researchgate.nettandfonline.com This reaction, conducted in an aqueous medium with catalytic amounts of diethylamine, sodium dodecyl sulfate, and a zirconium salt, efficiently produces bisarylmethylidene derivatives. researchgate.nettandfonline.com

Table 2: Aldol Condensation of Dithiane Derivatives

| Dithiane Derivative | Reactant | Catalyst/Conditions | Product | Ref. |

| 2,2-dimethyl-1,3-dithian-5-one | Aromatic Aldehydes | Diethylamine, SDS, Zirconium salt, Water, 50°C | Bisarylmethylidene derivatives | researchgate.nettandfonline.com |

| 2,2-dimethyl-1,3-dioxan-5-one (self-condensation) | - | Proline | Aldol adduct | nih.gov |

This table illustrates specific examples of aldol condensations involving dithiane and related dioxane derivatives.

Wittig Olefination with Dithiane Derivatives

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.orgwikipedia.org The reaction employs a phosphorus ylide, also known as a Wittig reagent, which attacks the carbonyl carbon to form a four-membered ring intermediate called an oxaphosphetane. mnstate.eduorganic-chemistry.org This intermediate then fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. mnstate.eduorganic-chemistry.org

While direct examples of Wittig olefination specifically with 1,3-dithian-5-one are not prevalent in the provided search results, the general applicability of the Wittig reaction to ketones suggests its potential use with this substrate. tcichemicals.com The reaction can be performed with a variety of aldehydes and ketones, including those that are sterically hindered. wikipedia.org The stereochemical outcome of the reaction, yielding either the (E)- or (Z)-alkene, is dependent on the nature of the ylide used. organic-chemistry.org

For example, a mild procedure for Wittig olefination using lithium hydroxide and triphenylbenzyl phosphonium (B103445) bromide has been developed for the synthesis of stilbenes and styrenes from various aldehydes. researchgate.net Another variation involves an arsine-mediated Wittig reaction, where an arsonium (B1239301) salt condenses with aldehydes to form olefins in high yields. nih.gov

Chemoselective Transformations (e.g., C-S bond hydrogenolysis)

The sulfur atoms in the 1,3-dithiane ring are susceptible to various chemical transformations, a key one being the cleavage of the carbon-sulfur bonds. This reactivity allows 1,3-dithiane derivatives to serve as masked carbonyl compounds. angenechemical.com

Reductive desulfurization, or C-S bond hydrogenolysis, can be achieved to convert the dithiane moiety into a methylene group. researchgate.net A metal-free method for the reductive desulfurization of benzylic dithioketals uses trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in dichloromethane at room temperature to produce diarylmethane derivatives in good yields. researchgate.net This process demonstrates high functional group tolerance. researchgate.net

Deprotection of the dithiane to regenerate the parent carbonyl compound is another crucial transformation. organic-chemistry.orgscribd.com This can be accomplished using various reagents. For example, a combination of TMSCl and NaI in acetonitrile can effectively deprotect dithiane derivatives. researchgate.net Another method employs 30% aqueous hydrogen peroxide activated by an iodine catalyst in water, which allows for deprotection under nearly neutral conditions without significant over-oxidation. organic-chemistry.orgscribd.com Photochemical methods have also been explored for the removal of the 1,3-dithiane protecting group, proceeding through radical cation intermediates. researchgate.net

Reactions with Transition Metal Complexes

The sulfur atoms in the 1,3-dithiane ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with transition metals. This has led to the synthesis of various coordination polymers with diverse architectures.

1,3-Dithiane and its derivatives have been used as assembling ligands for the construction of coordination polymers with copper(I) halides. acs.org For example, the reaction of 1,3-dithiane with copper(I) iodide (CuI) yields a one-dimensional coordination polymer, while its reaction with copper(I) chloride (CuCl) results in a two-dimensional polymeric structure. acs.org The specific architecture of the resulting coordination polymer is influenced by the substituent on the dithiane ring and the reaction conditions. acs.org

Furthermore, 2,2'-Ethylenebis(1,3-dithiane) has been utilized as a polydentate ligand to construct sulfur-rich coordination polymers with copper(I) and mercury(II) salts, leading to novel network architectures. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes with aryl bromides have also been reported, where the dithiane acts as a transmetalation reagent. brynmawr.edu Additionally, reactions of N-methyl-1,3,5-dithiazinane with aromatic amines in the presence of transition metal salts like cobalt(II) chloride have been shown to produce N-substituted 1,3,5-dithiazinanes. researchgate.net

Strategic Applications of 1,3 Dithian 5 One in Organic Synthesis and Beyond

Construction of Carbonyl-Containing Compounds (Aldehydes, Ketones, Esters)

One of the most powerful applications of 1,3-dithiane (B146892) chemistry is in the synthesis of carbonyl compounds. angenechemical.comyoutube.comaskiitians.com The 1,3-dithiane group can serve as a "masked" carbonyl group, allowing for a reversal of the normal electrophilic reactivity of the carbonyl carbon, a concept known as "umpolung". scribd.comscribd.com

The process typically begins with the deprotonation of a 1,3-dithiane at the C2 position using a strong base like n-butyllithium to form a nucleophilic carbanion. youtube.comaskiitians.com This anion can then react with various electrophiles, such as alkyl halides, to form 2-substituted 1,3-dithianes. youtube.comslideshare.net Subsequent hydrolysis of the dithiane group, often using reagents like mercuric chloride in acidic solution, regenerates the carbonyl functionality, yielding an aldehyde or a ketone. youtube.comaskiitians.com

For the synthesis of aldehydes, a 2-alkyl-1,3-dithiane is hydrolyzed. youtube.com To produce ketones, a second alkylation can be performed on the 2-alkyl-1,3-dithiane before hydrolysis. youtube.com This stepwise approach provides a high degree of control over the final product. While 1,3-dithian-5-one itself is not directly used in this classic umpolung strategy (which typically starts with 1,3-dithiane), its derivatives and related dithiane systems are instrumental in constructing more complex carbonyl-containing molecules. The core principle of using the dithiane moiety to control carbonyl group installation is a cornerstone of modern organic synthesis. angenechemical.com

Table 1: General Scheme for Aldehyde and Ketone Synthesis using 1,3-Dithiane Chemistry

| Step | Reagents & Conditions | Intermediate/Product | Purpose |

| 1 | 1,3-Dithiane, n-Butyllithium | 2-Lithio-1,3-dithiane | Generation of a nucleophilic acyl anion equivalent. youtube.comaskiitians.com |

| 2a (for Aldehydes) | Primary Alkyl Halide (R-X) | 2-Alkyl-1,3-dithiane | Introduction of one alkyl group. youtube.com |

| 2b (for Ketones) | 1. Primary Alkyl Halide (R-X)2. n-Butyllithium3. Second Alkyl Halide (R'-X) | 2,2-Dialkyl-1,3-dithiane | Introduction of two alkyl groups. youtube.com |

| 3 (Hydrolysis) | Mercuric Chloride (HgCl2), H2O/Acid | Aldehyde (R-CHO) or Ketone (R-CO-R') | Deprotection to reveal the carbonyl group. youtube.comaskiitians.com |

Building Block for Complex Molecular Architectures

Beyond its role in simple carbonyl synthesis, 1,3-dithian-5-one and its derivatives are crucial building blocks for constructing intricate molecular frameworks. angenechemical.combeilstein-journals.orgbeilstein-journals.org The dithiane unit can be strategically incorporated into a molecule and then later transformed, allowing for the assembly of complex structures that would be difficult to access through other methods. beilstein-journals.orgresearchgate.net The ability to chemoselectively cleave the carbon-sulfur bonds to reveal either a carbonyl group or a methylene (B1212753) group provides significant synthetic flexibility. beilstein-journals.orgresearchgate.net This versatility makes dithianes attractive synthons for creating a wide array of molecular architectures, including lipids and various carbocyclic scaffolds. beilstein-journals.orgbeilstein-journals.org

Role in Total Synthesis of Natural Products

The utility of dithiane chemistry is prominently showcased in the total synthesis of complex natural products. researchgate.netmdpi.comuib.no The 1,3-dithiane group serves as a reliable and versatile tool for creating key carbon-carbon bonds and for introducing carbonyl functionality at strategic points in a synthetic sequence. researchgate.netmdpi.com

Case Studies in Dithiane-Mediated Synthesis

The application of 1,3-dithiane derivatives in natural product synthesis is extensive. For instance, in the synthesis of (-)-Nahuoic Acid Ci (Bii), a dithiane-containing fragment was constructed and later subjected to dithiane removal to reveal a ketone, which was a key intermediate in the formation of the 1,3,5-triol side chain. nih.gov Another example is the synthesis of the macrocyclic lactone Lasiodiplodin, where double alkylation of 1,3-dithiane was a crucial step. uwindsor.ca Similarly, the synthesis of the bicyclic ethers Attenol A and B involved a double alkylation of 1,3-dithiane to form a key intermediate. uwindsor.ca These examples highlight the power of dithiane chemistry to facilitate the construction of complex and biologically active natural products.

Development of Polymeric Reagents for Supported Synthesis and Combinatorial Chemistry

The principles of dithiane chemistry have been extended to the development of polymeric reagents for solid-phase synthesis and combinatorial chemistry. researchgate.netcmu.eduthieme-connect.com By attaching 1,3-propanedithiol (B87085) functionalities to a polymer backbone, researchers have created reagents capable of performing dithiane-based transformations in a way that simplifies purification. researchgate.netcmu.edu These polymer-supported reagents can be used to convert aldehydes into ketones through an umpolung strategy, with the advantage that the final product can be easily separated from the polymer-bound byproducts. cmu.edu This approach is particularly valuable in combinatorial chemistry, where the rapid synthesis and purification of large libraries of compounds are essential. pnas.orgjetir.orgpnas.org An approach has been developed for encoding and screening solution-phase libraries using photolabile dithiane tags, which are released upon a binding event with a biological target. pnas.orgpnas.org

Synthesis of Functionalized Orthoesters

A novel and significant application of dithiane derivatives is in the synthesis of functionalized orthoesters. organic-chemistry.orgchemrxiv.orggre.ac.uk Traditional methods for preparing orthoesters are often harsh and have limited functional group tolerance. organic-chemistry.orggre.ac.uk A recently developed electrochemical method utilizes dithiane carboxylic acids as precursors to generate a wide variety of functionalized orthoesters under mild and green conditions. organic-chemistry.orgchemrxiv.org This method involves the anodic oxidation of the dithiane derivative, followed by decarboxylation. organic-chemistry.org The process is compatible with a broad range of functional groups, including alkenes, alkynes, nitriles, and halides, which are often not tolerated in classical orthoester syntheses like the Pinner reaction. organic-chemistry.orggre.ac.uk This methodology has also enabled the synthesis of previously unexplored tri(trifluoroethyl) orthoesters. organic-chemistry.org

Table 2: Electrochemical Synthesis of Functionalized Orthoesters from Dithiane Carboxylic Acids

| Starting Material | Reagents & Conditions | Product | Key Advantage |

| Dithiane Carboxylic Acid (DTCOOH) | Anodic Oxidation, Alcohol (ROH), NaOMe | Functionalized Orthoester | Mild, green, and broad functional group tolerance. organic-chemistry.orgchemrxiv.org |

Furthermore, lithiated 1,3-dithianes can react with alkyl tetrahydropyranyl peroxides to form S,S,O-orthoesters. nih.gov These can then be converted to difluoromethyl ethers, demonstrating another pathway to valuable functionalized molecules. nih.gov

Utility as Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible through 1,3-dithiane chemistry are relevant to the pharmaceutical and agrochemical industries. echemi.comcphi-online.com Trifluoromethyl-containing organic compounds, for example, are of particular interest in these fields due to their desirable properties such as lipophilicity and metabolic stability. iucr.org The synthesis of trifluoromethylketene dithioacetals highlights the role of dithiane chemistry in accessing these important structures. iucr.org The broad-spectrum fungicide Dithianon, a naphthodithiin derivative, further illustrates the application of dithiane-related structures in agrochemicals. nih.gov While specific applications of 1,3-dithian-5-one as a direct intermediate for a marketed drug or pesticide are not extensively documented in the public domain, its role as a versatile building block for creating complex, functionalized molecules makes it an important tool in the discovery and development of new active ingredients. angenechemical.comechemi.comontosight.ai

Advanced Characterization and Structural Analysis of 1,3 Dithian 5 One Systems

Spectroscopic Investigations

Spectroscopic methods are powerful tools for probing the structural features of 1,3-dithian-5-one in both solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the connectivity, functional groups, and fragmentation patterns of the molecule.

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework and the conformational dynamics of 1,3-dithian-5-one systems.

The ¹H and ¹³C NMR spectra of 1,3-dithian-5-one provide characteristic signals that can be assigned to the specific protons and carbons in the molecule. researchgate.netrsc.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, allows for the complete and unambiguous assignment of these signals. researchgate.netmdpi.com

¹H NMR: The proton NMR spectrum typically shows distinct signals for the methylene (B1212753) protons at the C2, C4, and C6 positions. The chemical shifts of these protons are influenced by their proximity to the sulfur atoms and the carbonyl group.

¹³C NMR: The carbon NMR spectrum displays resonances for the carbonyl carbon (C5) and the methylene carbons (C2, C4, and C6). The carbonyl carbon signal appears significantly downfield due to the deshielding effect of the oxygen atom.

Interactive Data Table: Representative NMR Spectral Data for 1,3-Dithian-5-one

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H (C2-H) | Value | e.g., s | N/A |

| ¹H (C4/C6-H) | Value | e.g., t | Value |

| ¹³C (C2) | Value | ||

| ¹³C (C4/C6) | Value | ||

| ¹³C (C5=O) | Value | ||

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the presence of substituents. |

The 1,3-dithiane (B146892) ring typically adopts a chair conformation, which is the global minimum on the potential energy surface. benchchem.com However, twist-boat conformations are also possible, though they are generally higher in energy. journals.co.za The conformational preferences of the ring and any substituents can have a significant impact on the observed chemical shifts in the NMR spectra. researchgate.netutk.edu

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. mdpi.comresearchgate.net The IR spectrum of 1,3-dithian-5-one is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This band typically appears in the region of 1700-1750 cm⁻¹, a characteristic range for ketones. acs.org

Other significant absorption bands include those for C-H stretching of the methylene groups and C-S stretching vibrations. The precise positions of these bands can provide information about the molecular environment and any intermolecular interactions. acs.org

Interactive Data Table: Characteristic IR Absorption Frequencies for 1,3-Dithian-5-one

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretching | ~1715 | Strong |

| C-H (CH₂) | Stretching | ~2900-3000 | Medium |

| C-S | Stretching | ~600-800 | Weak-Medium |

| Note: The exact wavenumbers can be influenced by the physical state of the sample (solid, liquid, or solution) and the solvent used. |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. researchgate.net The molecular ion peak (M⁺) in the mass spectrum of 1,3-dithian-5-one confirms its molecular weight. uni.lu

The fragmentation of 1,3-dithianes in the mass spectrometer often involves cleavage of the C-S bonds and the bonds adjacent to the carbonyl group. core.ac.uklibretexts.org Common fragmentation pathways can include the loss of small neutral molecules or radicals, leading to the formation of characteristic fragment ions. whitman.edu The analysis of these fragment ions helps to piece together the structure of the original molecule. For cyclic compounds like 1,3-dithian-5-one, the ring structure can influence the fragmentation, often leading to a more intense molecular ion peak compared to acyclic analogues. whitman.edu

Interactive Data Table: Predicted m/z Values for Major Fragments of 1,3-Dithian-5-one

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]+ | C₄H₆OS₂ | 134 |

| [M - CO]+ | C₃H₆S₂ | 106 |

| [M - H₂S]+ | C₄H₄OS | 100 |

| [CH₂S]+ | CH₂S | 46 |

| Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Studies

In the crystal structure of substituted 1,3-dithianes, the orientation of the substituents on the ring can be accurately determined. For example, in 2-phenyl-1,3-dithian-5-one, the phenyl group's spatial orientation relative to the dithiane ring has been established. colab.ws The analysis of the crystal packing reveals any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. nih.gov While specific crystallographic data for the parent 1,3-dithian-5-one is not widely reported, studies on closely related derivatives provide a strong basis for understanding its solid-state structure. colab.wsacs.org

X-ray Diffraction Analysis of Dithiane Derivatives

The packing of these molecules in the crystal lattice is influenced by intermolecular interactions. For example, in the diiodine adduct of 1,3-dithiane, molecules pack in pairs through C-H···S hydrogen bonds and further form sheets via S···S contacts. mdpi.com

Table 1: Selected Crystallographic Data for 1,3-Dithiane Derivatives

| Compound | Ring Conformation | Key Bond Lengths (Å) | Noteworthy Feature |

|---|---|---|---|

| 5-acetyl-5-methyl-2-phenyl-1,3-dithiane | Chair-like | C-S: ~1.81 | Phenyl ring perpendicular to dithiane ring plane journals.co.za |

| 2-phenyl-1,3-dithiane (B1581651) | Chair | C-S: 1.81–1.83 | Phenyl group in an equatorial position benchchem.com |

Elucidation of Solid-State Conformations

Conformational Analysis

In solution, 1,3-dithiane systems are not static but exist in a dynamic equilibrium between different conformations. The energy barriers between these forms and the influence of substituents on their relative populations are key areas of study.

Chair-Boat Equilibria and Interconversion Energy Barriers

The 1,3-dithiane ring, like cyclohexane, can exist in chair and flexible (boat or twist-boat) conformations. The chair conformation is generally the most stable. rsc.orgbenchchem.com However, due to the longer C-S bonds compared to C-C bonds, the energy difference between the chair and twist-boat forms is smaller than in cyclohexane, making the twist-boat conformation more accessible. journals.co.zaupenn.edu

Quantum-chemical calculations have shown that the conformational isomerization of 1,3-dithiane involves several minima, including chair invertomers and flexible forms, separated by various potential barriers. researchgate.net The energy difference between the chair and twist-boat conformations has been computationally estimated to be around 4 to 6 kcal/mol. benchchem.com Gas-phase DFT calculations reported the twisted boat intermediates to be 4.72 kcal/mol higher in energy than the chair conformation. mdpi.com

The free energy of activation for ring interconversion provides insight into the flexibility of the ring system. For 2-benzoyl-5-methyl-5-aza-1,3-dithiacyclohexane, a related system, this barrier was estimated to be 10.7 ± 0.4 kcal/mol. cdnsciencepub.com For the parent 1,3-dithiane, the barrier to internal rotation about the C-C bond has been determined to be 2.2 ± 0.3 kcal/mol. cdnsciencepub.com

Table 2: Conformational Energy Data for 1,3-Dithiane Systems

| System | Conformation | Energy Difference/Barrier | Method |

|---|---|---|---|

| 1,3-Dithiane | Chair vs. Twist-Boat | 4-6 kcal/mol | Computational benchchem.com |

| 1,3-Dithiane | Chair vs. Twist-Boat | 4.72 kcal/mol | Gas-phase DFT mdpi.com |

| 2-benzoyl-5-methyl-5-aza-1,3-dithiacyclohexane | Ring Interconversion | 10.7 ± 0.4 kcal/mol | Dynamic NMR cdnsciencepub.com |

Influence of Substituents on Conformational Preferences

Substituents on the 1,3-dithiane ring can significantly influence the conformational equilibrium. The preference of a substituent for an equatorial or axial position is governed by a combination of steric and electronic effects. rsc.orgnih.gov

In monosubstituted systems, substituents generally prefer the equatorial position to minimize steric interactions. rsc.org However, the anomeric effect, which favors an axial orientation for electronegative substituents at the C-2 position, is also a significant factor in 1,3-dithiane chemistry. researchgate.netrsc.org For example, in 2-dimethylamino-1,3-dithiane, steric effects and solvation favor the equatorial conformer. rsc.org

In more complex systems, such as 5-acetyl-5-methyl-2-phenyl-1,3-dithiane, equilibrium studies have shown a very small free energy difference (0.37 kJ/mol) between the cis and trans isomers. journals.co.za This suggests the involvement of a low-energy twist-boat conformation in the equilibrium, which is less accessible in the analogous 1,3-dioxane (B1201747) systems. journals.co.za The presence of bulky substituents can also force the ring into a non-chair conformation.

The interplay between steric hindrance and electronic effects dictates the final conformational outcome. For instance, the preference for an axial orientation can be influenced by pseudoallylic strain when a nitrogen atom is incorporated into the ring and bonded to an acyl or aromatic group. nih.gov

Computational and Theoretical Insights into 1,3 Dithian 5 One Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of organic molecules, including sulfur-containing heterocycles like 1,3-dithianes.

DFT calculations have been crucial in unraveling the mechanisms of reactions involving the 1,3-dithiane (B146892) moiety. A significant area of study is the deprotection of dithianes to regenerate the parent carbonyl compound. For instance, the photodeprotection of 1,3-dithianes has been studied using DFT, revealing a mechanism initiated by a very fast electron transfer from the dithiane to a triplet sensitizer (B1316253). researchgate.netacs.org

The resulting dithiane radical cation undergoes a favorable unimolecular fragmentation pathway characterized by the cleavage of a C–S bond to form a distonic radical cation. acs.org This process was found to be consistent for dithianes with both electron-releasing and electron-withdrawing substituents. acs.org DFT computational studies support experimental findings that suggest a superoxide (B77818) radical anion, formed from molecular oxygen, drives the deprotection reaction. acs.org The calculations helped to evaluate the energetics of reaction pathways involving potential intermediates and reagents like water, molecular oxygen, and the superoxide anion, confirming the latter's role in the process. acs.org

DFT has also been applied to understand other transformations, such as the intramolecular cycloadditions of 1,3-dithiolium cations with adjacent alkynyl groups. nih.gov These studies indicate that the mechanism, whether stepwise or concerted, is dependent on the electronic nature of the molecule. nih.gov Such computational approaches provide a detailed picture of transition states and intermediates that are often difficult to observe experimentally.

The stability and electronic structure of reactive intermediates are fundamental to understanding the chemistry of 1,3-dithianes. DFT studies have provided significant insights into these transient species.

Radical Cations: As mentioned, the photodeprotection of dithianes proceeds through a dithiane radical cation intermediate. researchgate.netacs.org DFT calculations show that the decay of these radical cations is not significantly affected by the presence of water or oxygen, which is attributed to the highly favorable unimolecular C–S bond cleavage. acs.org This cleavage results in the formation of a more stable distonic radical cation, where the charge and radical centers are separated. acs.org

Carbanions: The 2-lithio-1,3-dithiane carbanion is a classic acyl anion equivalent, and its stability is a key factor in its synthetic utility. This stability is attributed to the influence of the adjacent sulfur atoms, which can delocalize the negative charge, possibly through back-donation into vacant d-orbitals on sulfur. uwindsor.ca DFT calculations on benzylic anions, such as the 2-(3,5-dinitrophenyl)-1,3-dithiane carbanion, have been used to investigate their electronic states. nih.govresearchgate.net These studies predict that strong π-electron-withdrawing groups can lead to low-energy diradical or triplet electronic states. nih.govresearchgate.net

| Complex | Encapsulation Energy (Gas Phase, kJ/mol) | Encapsulation Energy (Solvent Phase, kJ/mol) |

|---|---|---|

| CCl₄@BPOC | -60.8 | -59.8 |

| CH₂Cl₂@BPOC | -69.9 | -63.6 |

| CHCl₃@BPOC | -73.2 | -68.6 |

| CHCl₃'@BPOC (alternate orientation) | -87.7 | -81.1 |

Note: The data in the table is for a different host-guest system (Bispyrazole Organic Cryptand) but serves as a representative example of how DFT is used to calculate interaction and stabilization energies. nih.gov

The energy difference between the lowest singlet and triplet electronic states (the singlet-triplet energy gap) is a critical parameter that dictates the reactivity and magnetic properties of a species. DFT calculations are a valuable tool for predicting these gaps. chemrxiv.org

Ab Initio Molecular Orbital Calculations (e.g., G2(MP2) level)

Ab initio (from first principles) molecular orbital calculations provide a rigorous approach to studying molecular systems without reliance on empirical parameters. These methods have been applied to understand the conformational preferences and energies of dithiane systems.

For the parent 1,3-dithiane, ab initio calculations using various basis sets, such as 6-31G(d), have been employed to investigate the relative energies of its chair and twist conformers. acs.org Such studies have quantified the energy differences between various conformers and the transition states that connect them. For example, the energy difference between the chair conformer and the 2,5-boat transition state was calculated to be 5.42 kcal/mol at the B3LYP/6-311+G(d,p) level. acs.org

Higher levels of theory, such as the Gaussian-2 (G2) theory and its more computationally efficient variant, G2(MP2), are designed to yield highly accurate molecular energies. gaussian.comresearchgate.net G2(MP2) theory uses second-order Møller-Plesset perturbation theory (MP2) for basis set extension corrections, providing results nearly as accurate as the full G2 method at a lower computational cost. gaussian.com While specific G2(MP2) studies on 1,3-dithian-5-one are not prominent in the literature, this level of theory is well-suited for obtaining precise complexation energies, proton affinities, and reaction enthalpies for related organic systems. researchgate.net

| Energy Difference | HF/6-31G(d) | B3LYP/6-311+G(d,p) |

|---|---|---|

| Chair vs. 2,5-Twist Conformer (ΔE) | 4.24 | - |

| Chair vs. 1,4-Boat Transition State (ΔE) | 5.53 | - |

| Chair vs. 2,5-Boat Transition State (ΔE) | - | 5.42 |

| Chair vs. 1,4-Twist (ΔG) | - | 4.42 |

| Chair vs. 2,5-Twist (ΔG) | - | 4.27 |

Data sourced from computational studies on 1,3-dithiane conformers. acs.org

Molecular Mechanics Simulations

Molecular mechanics is a computational method that uses classical physics to model molecular systems. It relies on force fields—collections of equations and parameters that describe the potential energy of a molecule as a function of its atomic coordinates. This approach is significantly faster than quantum mechanical methods, allowing for the simulation of larger systems and longer timescales.

Molecular dynamics simulations, a key application of molecular mechanics, can be used to explore the conformational landscape of molecules like 1,3-dithian-5-one, study their dynamic behavior over time, and calculate macroscopic properties. mdpi.com The simulation process typically involves defining a potential energy function (force field), setting initial conditions (temperature, pressure), and solving Newton's equations of motion to track the trajectory of each atom. mdpi.com For complex systems, these simulations can provide insights into properties like glass transition temperatures, density, and mechanical properties. mdpi.com While specific molecular mechanics studies on 1,3-dithian-5-one are not widely reported, the methodology is applicable for studying its conformational flexibility and interactions with other molecules in a condensed phase.

Exploration of Stereoelectronic Effects and Hyperconjugation

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org These effects, particularly hyperconjugation, are crucial for understanding the structure and reactivity of cyclic systems like 1,3-dithiane. acs.orgnih.gov

Computational studies have extensively analyzed the hyperconjugative interactions in the 1,3-dithiane ring. acs.orgnih.govresearchgate.net A key finding is that the distortion of the dithiane ring due to the long C-S bonds significantly enhances the overlap between certain orbitals. nih.gov This leads to strong hyperconjugative interactions, such as the interaction between the equatorial C(5)-H bonding orbital (σC(5)-Heq) and the antibonding C-S orbital (σ*C-S). acs.orgnih.gov

Other important interactions identified through computational analysis include:

Anomeric Effects: Interactions involving the lone pairs on the sulfur atoms (np(S)) and the antibonding orbitals of adjacent C-H bonds (e.g., np(S) → σ*C-Hax) are dominant at the C(2), C(4), and C(6) positions. acs.orgnih.gov

C-H Bond Length Variations: The balance of these various hyperconjugative interactions successfully explains the observed differences in the lengths of axial and equatorial C-H bonds throughout the ring. For instance, at C(5), the equatorial C-H bond is typically longer than the axial one, a phenomenon influenced by σS-C → σ*C5-Heq interactions. acs.org

These computational investigations demonstrate that a delicate balance of several stereoelectronic effects governs the geometry and properties of the 1,3-dithiane framework. acs.orgnih.gov

Future Prospects and Emerging Research Frontiers in 1,3 Dithian 5 One Chemistry

Development of Asymmetric Synthetic Strategies utilizing Chiral Dithiane Systems

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric strategies involving 1,3-dithiane (B146892) systems is a burgeoning area of research, with a focus on controlling the stereochemical outcome of reactions.

One promising approach involves the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the dithiane structure to direct the stereoselectivity of subsequent reactions. wikipedia.org For instance, 1,3-dithiane 1-oxide derivatives have been developed and applied as chiral auxiliaries and asymmetric building blocks in organic synthesis. tandfonline.com The diastereoselective control in the addition of Grignard reagents to ketones bearing a chiral grouping is a key example of this strategy. tandfonline.com Similarly, the oxidation of 1,3-dithianes bearing a chiral camphor-derived auxiliary has been shown to produce monosulfoxides with high stereoselectivity. rsc.org

Another significant advancement is the use of chiral reagents in conjunction with dithiane substrates. A notable example is the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines, which yields α-amino-1,3-dithianes in good chemical yields and with excellent diastereoselectivities (up to >99:1). nih.gov This method offers several advantages, including the high thermal stability of the chiral imines and the ease of removal and recycling of the chiral auxiliary. nih.gov

Organocatalysis represents a third wave in asymmetric synthesis, and its application to dithiane chemistry is an active area of investigation. Chiral organocatalysts, such as cinchona-derived bifunctional catalysts, have been successfully employed in the asymmetric conjugate addition of 2-carboxythioester-1,3-dithiane to nitrostyrenes. researchgate.net This strategy provides access to α-ketothioesters with high enantioselectivity. researchgate.net The development of new catalytic systems, including bimetallic catalysts, is also expanding the scope of asymmetric transformations involving dithiane derivatives. semanticscholar.orgrsc.org

| Strategy | Key Features | Example Application |

| Chiral Auxiliaries | Temporary incorporation of a stereogenic group to direct reaction stereoselectivity. wikipedia.org | Diastereoselective addition of Grignard reagents to ketones. tandfonline.com |

| Chiral Reagents | Use of enantiomerically pure reagents to induce stereoselectivity. | Asymmetric Umpolung reaction with chiral N-phosphonyl imines. nih.gov |

| Organocatalysis | Employment of small organic molecules as chiral catalysts. | Asymmetric conjugate addition of dithianes to nitroalkenes. researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The demand for rapid and efficient synthesis of chemical libraries for drug discovery and materials science has spurred the development of flow chemistry and automated synthesis platforms. The integration of 1,3-dithian-5-one chemistry into these high-throughput systems is a key area for future development.

Flow chemistry , the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. mdpi.com The synthesis of active pharmaceutical ingredients (APIs) and other valuable small molecules has been successfully demonstrated using flow processes. researchgate.netunimi.it The application of flow chemistry to reactions involving dithiane building blocks can lead to more efficient and scalable synthetic routes.